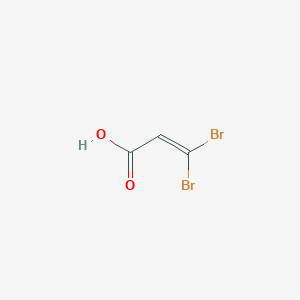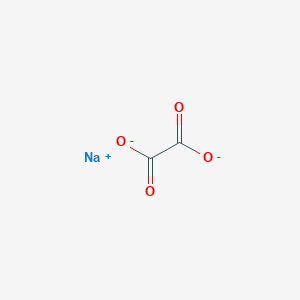
トロルニトレート
説明
Synthesis
Bentonite's synthesis involves various innovative methods to enhance its properties for specific applications. For instance, surfactant-modified bentonite has been developed as an efficient catalyst for synthesizing 3,4-dihydropyrano[c]chromene derivatives, highlighting the material's versatility and potential in organic synthesis (Sedaghat et al., 2014). Other methods include the synthesis of magnetic nanocomposites and copper nanoparticles supported on bentonite for enhanced catalytic activities in various chemical reactions (Bananezhad et al., 2019), (Issaabadi et al., 2017).
Molecular Structure Analysis
The molecular structure of bentonite, especially when modified or synthesized with various composites, shows significant changes. For example, the bentonite/g-C3N4 composite demonstrated an enhanced photocatalytic activity due to the efficient migration of photogenerated electrons and holes, indicating a synergistic effect at the molecular level (Li et al., 2014).
Chemical Reactions and Properties
Bentonite's chemical reactivity is highlighted by its use as a catalyst in various reactions. The synthesis of bentonite-based bismuth ferrites showed good response to visible and UV light, suggesting its potential in photocatalytic applications (Wei et al., 2020). Additionally, the modification of bentonite with magnetic particles enhances its sorption properties, proving its efficiency in removing toxic metals from solutions (Mockovčiaková et al., 2010).
Physical Properties Analysis
The physical properties of bentonite, such as its sorption capacity and surface area, can be significantly enhanced through various synthesis methods. For instance, the synthesis of super-absorbent nanocomposite hydrogels based on bentonite demonstrates the material's high water absorption capacity, contributing to sustainable development and green chemistry (Le et al., 2022).
Chemical Properties Analysis
The chemical properties of bentonite, particularly its ability to support the synthesis and stabilization of nanoparticles, underscore its importance in catalytic processes. The bentonite/zeolite-P composite, for example, shows enhanced physicochemical properties and catalytic activity, making it a low-cost catalyst for biodiesel production from palm oil (Abukhadra et al., 2019).
科学的研究の応用
トロルニトレートの用途
循環器系医学
トロルニトレート: 、別名トリエタノールアミン・トリニトレートとしても知られており、血管拡張作用を持つことから、主に循環器系医学で使用されます。 狭心症発作の予防または改善に効果的です . この化合物は、他の有機硝酸塩と同様に、平滑筋抑制剤としての作用により、冠状動脈を拡張します .
薬理学的相互作用
薬理学の分野では、トロルニトレートはさまざまな薬物との相互作用で注目されています。 アミオダロン、アムロジピン、アバナフィルなど、いくつかの薬物の血管拡張作用を強める可能性があります . この特性は、併用療法の開発や薬物間相互作用の理解において重要です。
ベントナイトの用途
排水処理
ベントナイト: 粘土は、排水から染料や重金属を除去するために広く使用されています。 高い陽イオン交換容量、高い表面積、無毒性により、工業、農業、家庭からの排水を処理する優れたバイオソーベントとなっています .
電気化学センサー
ベントナイトで修飾された電極は、高い表面積、優れた吸着、イオン交換能力、生体適合性を持つため、電気化学センシングに有望です。 これらの修飾された電極は、さまざまなマトリックス中の有機および無機分析物の分析に使用されます .
醸造学
醸造学では、ベントナイトはワインの透明度と安定性を向上させるために使用されます。 これは、時間の経過とともにワインの品質を維持するために重要な、ボトル内の沈殿物の形成を防ぐのに役立ちます .
核廃棄物処理
ベントナイトは、高レベル廃棄物(HLW)や使用済み核燃料(SNF)の地質処分における人工バリアシステム(EBS)で使用される予定です。 その特性により、さまざまな母岩環境における放射性物質の封じ込めと隔離に適しています .
イオンと油の吸着
ベントナイトの一種であるカルシウムベントナイトは、溶液中のイオンだけでなく、脂肪や油の吸着にも特に効果的です。 この特性は、これらの物質を混合物や溶液から除去する必要があるプロセスで活用されています .
Safety and Hazards
Bentonite is of low acute toxicity . Long-term exposure to any respiritible mineral dust could cause slight effects on the respiratory system . Wet bentonite spillage constitutes a major slipping hazard . Bentonite can also be a lung and eye irritant and depending on its source, it could contain toxins .
将来の方向性
The bentonite market is expected to grow at a CAGR of 6.5% from 2023 to 2033 . Future research directions for the study of the evolution of bentonite swelling properties under thermo-chemical effects are proposed . Bentonite clay has a large scope of application, from cosmetics to buffer material in nuclear waste repositories .
作用機序
Target of Action
Trolnitrate, also known as Trolnitrate [INN] or Bentonite, is an organic nitrate with vasodilatory activity . The primary target of Trolnitrate is the liberation of Nitric Oxide (NO) . Nitric Oxide is a potent vasodilator that plays a crucial role in regulating vascular tone and blood flow.
Mode of Action
Trolnitrate acts as a smooth muscle depressant . It dilates the coronary vessels, similar to nitroglycerin and other organic nitrates . This dilation of blood vessels reduces the amount of work the heart has to do and increases the supply of blood and oxygen to the heart.
Biochemical Pathways
It is known that the compound’s vasodilatory effect is mediated through the liberation of nitric oxide (no), which is a key player in various biochemical pathways related to vascular tone and blood flow regulation .
Result of Action
The primary molecular effect of Trolnitrate is the dilation of coronary vessels . This results in increased blood and oxygen supply to the heart, thereby helping to prevent or ameliorate attacks of angina pectoris
Action Environment
These factors can include diet, lifestyle habits (such as smoking and alcohol consumption), and exposure to environmental pollutants
生化学分析
Biochemical Properties
Trolnitrate is known to interact with various enzymes and proteins in the body. Its primary action is as a smooth muscle depressant . This property allows Trolnitrate to dilate the coronary vessels, similar to the action of nitroglycerin and other organic nitrates
Cellular Effects
Trolnitrate exerts significant effects on various types of cells, particularly those in the cardiovascular system. By acting as a smooth muscle depressant, Trolnitrate influences cell function by causing dilation of the coronary vessels
Molecular Mechanism
The molecular mechanism of Trolnitrate involves its action as a vasodilator. It exerts its effects at the molecular level primarily through its interactions with smooth muscle cells in the coronary vessels . The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with Trolnitrate’s action are areas of active research.
特性
IUPAC Name |
dialuminum;dioxosilane;oxygen(2-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJOJGAPFQRJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2H2O12Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Acros Organics MSDS] | |
| Record name | Montmorillonite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Powder | |
CAS RN |
1318-93-0, 1302-78-9 | |
| Record name | Montmorillonite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Montmorillonite | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Montmorillonite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONTMORILLONITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A585MN1H2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bentonite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3N5ZCN45C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Montmorillonite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the molecular formula and weight of montmorillonite, the primary component of bentonite?
A1: While montmorillonite's exact composition is variable, a general formula is (Na,Ca)0.33(Al,Mg)2(Si4O10)(OH)2·nH2O. Its molecular weight also varies based on the specific composition and hydration state.
Q2: What spectroscopic techniques are used to characterize bentonite?
A2: Researchers utilize various techniques like X-ray diffraction (XRD) [, , , , , , , , ], Fourier transform infrared (FTIR) spectroscopy [, , , , , , ], and scanning electron microscopy (SEM) [, , , , ] to analyze bentonite's structure, mineral composition, and surface characteristics.
Q3: What makes bentonite a good adsorbent?
A3: Bentonite's adsorption capacity stems from its large surface area, porous structure, and the presence of exchangeable cations between its layers [, , , , , , , , , ].
Q4: How can the properties of bentonite be modified for specific applications?
A4: Bentonite's properties can be tailored through various techniques like acid activation [], cation exchange with organic surfactants [, , , , , , , , ], and pillarization with metal oxides [, ].
Q5: How does sodium activation impact the properties of bentonite?
A5: Sodium activation significantly enhances bentonite's swelling capacity and thixotropic properties, making it suitable for drilling fluid applications []. This process involves converting calcium bentonite to its sodium form using sodium carbonate [].
Q6: How effective is bentonite in removing organic pollutants from wastewater?
A6: Modified bentonites, particularly organobentonites, demonstrate high efficiency in removing organic pollutants like phenol, dibenzofuran, and dyes [, , , , , , , ]. The modification enhances its affinity for organic molecules.
Q7: How does bentonite contribute to environmental sustainability?
A7: Bentonite's abundance, low cost, and ability to be modified for specific applications make it a sustainable material [, , , , ]. Its use in wastewater treatment and as a cement replacement in concrete contributes to environmental protection and resource conservation.
Q8: What are the current research gaps in understanding bentonite's behavior?
A8: Further research is needed to understand the long-term performance of bentonite in various applications, particularly in complex environments like geological repositories [, , ].
Q9: What are the limitations of using bentonite?
A9: While bentonite boasts several advantages, limitations include its susceptibility to changes in water chemistry (e.g., high salinity and acidity) [], potential variability in performance depending on the source and type of bentonite, and the need for further research on its long-term stability in certain applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



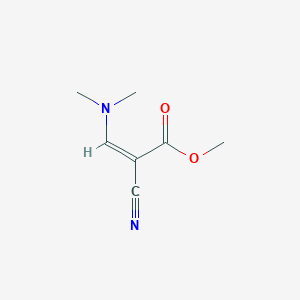
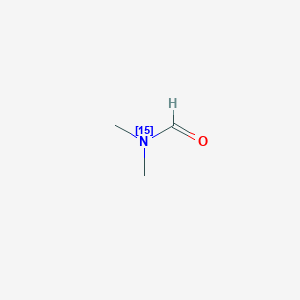

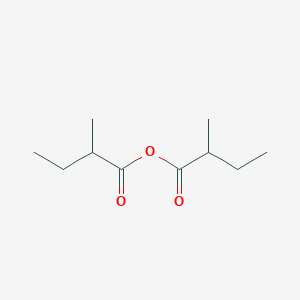
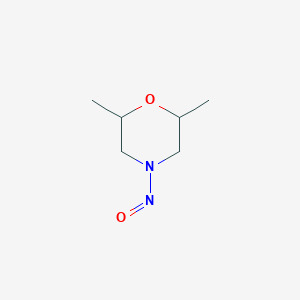
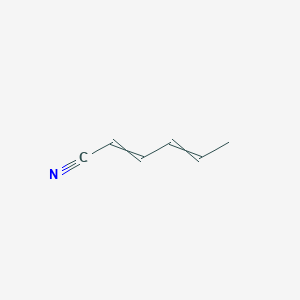
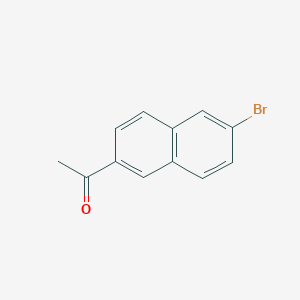
![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)




